Cas no 2248415-76-9 (4-(trifluoromethyl)-1-oxaspiro2.6nonane)

4-(trifluoromethyl)-1-oxaspiro2.6nonane 化学的及び物理的性質
名前と識別子
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- 2248415-76-9
- EN300-2757596
- 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane
- 4-(trifluoromethyl)-1-oxaspiro2.6nonane
-
- インチ: 1S/C9H13F3O/c10-9(11,12)7-4-2-1-3-5-8(7)6-13-8/h7H,1-6H2
- InChIKey: DETSBSZPLFNTQP-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCCCCC21CO2)(F)F
計算された属性
- せいみつぶんしりょう: 194.09184952g/mol
- どういたいしつりょう: 194.09184952g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12.5Ų
4-(trifluoromethyl)-1-oxaspiro2.6nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2757596-0.5g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
Enamine | EN300-2757596-2.5g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
Enamine | EN300-2757596-10g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 10g |
$4236.0 | 2023-09-10 | ||
Enamine | EN300-2757596-1g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 1g |
$986.0 | 2023-09-10 | ||
Enamine | EN300-2757596-0.25g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
Enamine | EN300-2757596-0.1g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
Enamine | EN300-2757596-10.0g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 | |
Enamine | EN300-2757596-0.05g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
Enamine | EN300-2757596-1.0g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
Enamine | EN300-2757596-5.0g |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
2248415-76-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 |
4-(trifluoromethyl)-1-oxaspiro2.6nonane 関連文献
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
4-(trifluoromethyl)-1-oxaspiro2.6nonaneに関する追加情報
4-(Trifluoromethyl)-1-Oxaspiro[2.6]Nonane: A Comprehensive Overview
The compound 4-(trifluoromethyl)-1-oxaspiro[2.6]nonane, identified by the CAS number 2248415-76-9, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, in this case, an oxygen atom. The presence of a trifluoromethyl group at the 4-position introduces interesting electronic and steric properties, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of spiro compounds in drug discovery and materials science. The spiro structure in 4-(trifluoromethyl)-1-oxaspiro[2.6]nonane provides a rigid framework that can be exploited for designing bioactive molecules. The trifluoromethyl group, known for its electron-withdrawing nature, enhances the compound's stability and bioavailability, making it a promising candidate for pharmacological applications.
From a synthetic perspective, the preparation of 4-(trifluoromethyl)-1-oxaspiro[2.6]nonane involves a series of well-established organic reactions. The core structure is typically formed through a ring-closing reaction, where an appropriate diol or alcohol is subjected to cyclization under specific conditions. The introduction of the trifluoromethyl group is achieved via electrophilic substitution or nucleophilic aromatic substitution, depending on the starting material and reaction conditions.
The physical properties of 4-(trifluoromethyl)-1-oxaspiro[2.6]nonane are influenced by its molecular weight and structural rigidity. It has a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical processes, including chromatography and crystallization studies.
Recent research has focused on the application of 4-(trifluoromethyl)-1-oxaspiro[2.6]nonane as a building block in medicinal chemistry. Its spiro structure allows for the creation of complex molecular architectures with potential therapeutic benefits. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes associated with neurodegenerative diseases.
In addition to its pharmaceutical applications, 4-(trifluoromethyl)-1-oxaspiro[2.6]nonane has found use in materials science as a precursor for advanced polymers and coatings. Its unique combination of rigidity and fluorine-containing groups makes it ideal for applications requiring high thermal stability and chemical resistance.
Looking ahead, the continued exploration of 4-(trifluoromethyl)-1-oxaspiro[2.6]nonane's properties will undoubtedly yield new insights into its potential uses. Researchers are actively investigating its role in green chemistry and sustainable synthetic methods, further underscoring its importance in modern chemical research.
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